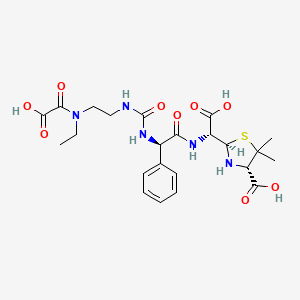
Piperacilloic acid pyruvic urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperacilloic acid pyruvic urea is a compound related to piperacillin, a broad-spectrum semi-synthetic antibiotic derived from penicillin. It is often encountered as an impurity in piperacillin formulations. The molecular formula of this compound is C23H31N5O9S, and it has a molecular weight of 553.58 g/mol. This compound is typically a white to off-white solid and is soluble in DMSO and methanol.
Métodos De Preparación
The synthesis of piperacilloic acid pyruvic urea involves several steps, starting from piperacillin. The synthetic route typically includes the following steps:
Análisis De Reacciones Químicas
Piperacilloic acid pyruvic urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or bleach.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, bleach.
Reducing Agents: NaBH4.
Substitution Reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Piperacilloic acid pyruvic urea has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of piperacillin impurities.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, piperacillin.
Medicine: Investigated for its role as an impurity in piperacillin formulations and its potential impact on the efficacy and safety of the antibiotic.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of piperacillin products.
Mecanismo De Acción
The mechanism of action of piperacilloic acid pyruvic urea is not well-defined, but it is likely related to its structural similarity to piperacillin. Piperacillin works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound may exert similar effects, although its potency and efficacy are likely lower due to its status as an impurity .
Comparación Con Compuestos Similares
Piperacilloic acid pyruvic urea can be compared with other similar compounds, such as:
Piperacillin: The parent compound, a broad-spectrum antibiotic.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Penicillin: The original antibiotic from which piperacillin is derived.
The uniqueness of this compound lies in its specific structure and its role as an impurity in piperacillin formulations. It provides insights into the stability and purity of piperacillin products and serves as a reference standard in analytical studies.
Propiedades
Fórmula molecular |
C23H31N5O9S |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H31N5O9S/c1-4-28(18(30)21(35)36)11-10-24-22(37)26-13(12-8-6-5-7-9-12)16(29)25-14(19(31)32)17-27-15(20(33)34)23(2,3)38-17/h5-9,13-15,17,27H,4,10-11H2,1-3H3,(H,25,29)(H,31,32)(H,33,34)(H,35,36)(H2,24,26,37)/t13-,14+,15+,17-/m1/s1 |
Clave InChI |
OWNDDEZTJRDSDT-WBTNSWJXSA-N |
SMILES isomérico |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@@H]([C@@H]2N[C@H](C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
SMILES canónico |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2NC(C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


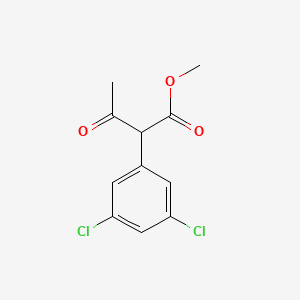
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

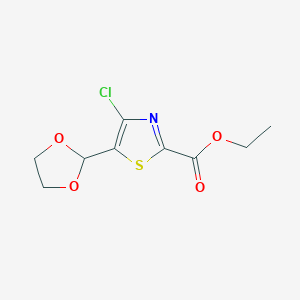
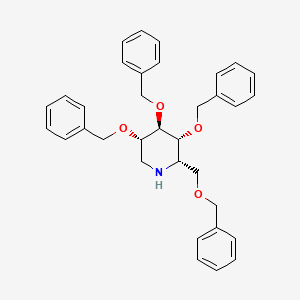
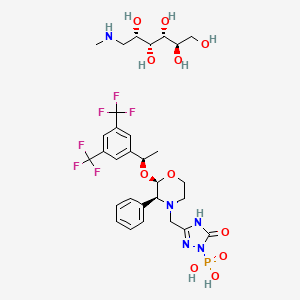

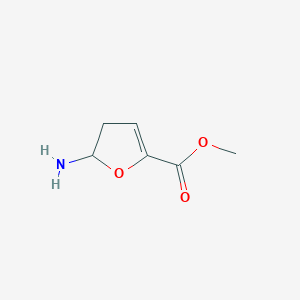
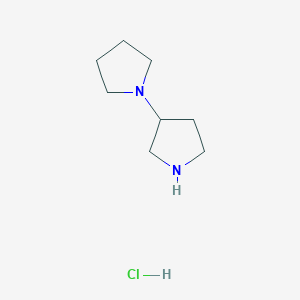
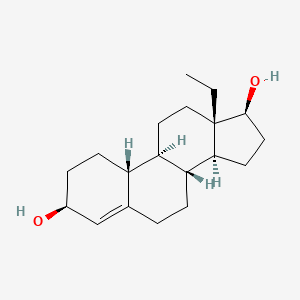

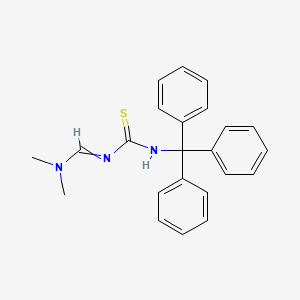
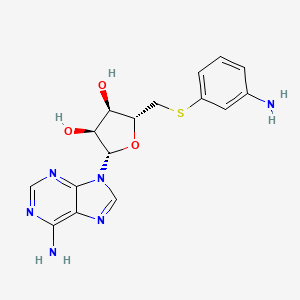
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
